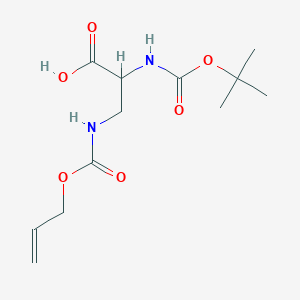
N2-Phenoxyacetylguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Phenoxyacetylguanosine is a guanosine analog known for its significant biomedical applications. This compound is particularly noted for its immunostimulatory activity, which can induce type I interferons and produce antiviral effects . The molecular formula of this compound is C18H19N5O7, and it has a molecular weight of 417.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenoxyacetylguanosine typically involves the selective functionalization of the N2 position of guanosine. One common method is reductive amination, which selectively modifies guanine in DNA and RNA oligonucleotides . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the compound’s purity and quality, making it suitable for biomedical applications. The production process includes stringent quality control measures to maintain the compound’s efficacy and safety.
化学反応の分析
Types of Reactions
N2-Phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in various substituted guanosine analogs.
科学的研究の応用
N2-Phenoxyacetylguanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand nucleic acid interactions and modifications.
Medicine: This compound is explored for its potential in antiviral therapies, particularly against RNA viruses.
Industry: The compound’s unique properties are utilized in the development of novel pharmaceuticals and therapeutic agents.
作用機序
N2-Phenoxyacetylguanosine exerts its effects by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, which have potent antiviral properties. The compound’s mechanism of action involves targeting viral enzymes and disrupting viral RNA synthesis, thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
Guanosine: A naturally occurring nucleoside that serves as a building block for RNA and DNA.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, commonly used in DNA synthesis.
N2-Methylguanosine: Another guanosine analog with distinct chemical properties.
Uniqueness
N2-Phenoxyacetylguanosine stands out due to its specific functionalization at the N2 position, which imparts unique immunostimulatory and antiviral properties . Unlike other guanosine analogs, it has a higher affinity for TLR7 activation, making it particularly effective in inducing immune responses and combating viral infections .
特性
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
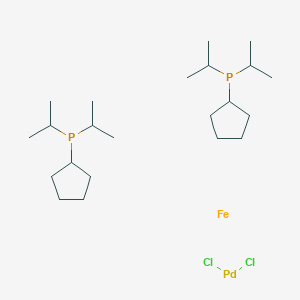
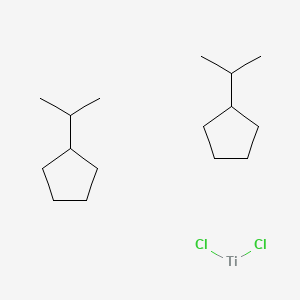
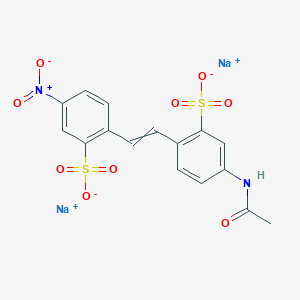
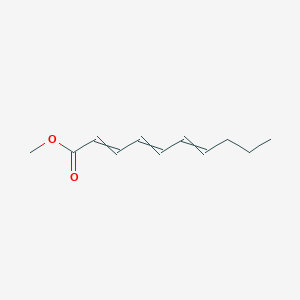
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)

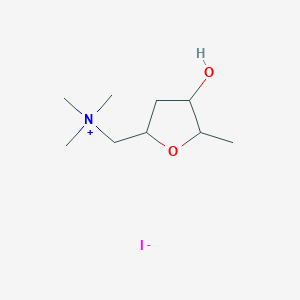
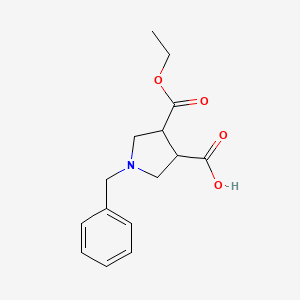
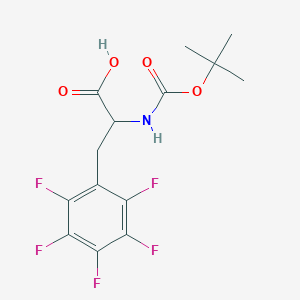
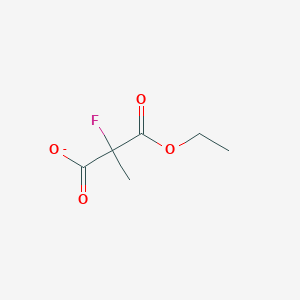
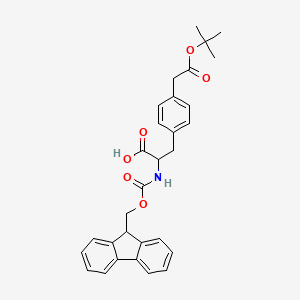
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)
